N-(2-Aminoethyl)-N-methylacetamide hydrochloride N-(2-Aminoethyl)-N-methylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749453
InChI: InChI=1S/C5H12N2O.ClH/c1-5(8)7(2)4-3-6;/h3-4,6H2,1-2H3;1H
SMILES: CC(=O)N(C)CCN.Cl
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol

N-(2-Aminoethyl)-N-methylacetamide hydrochloride

CAS No.:

Cat. No.: VC13749453

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N-methylacetamide hydrochloride -

Specification

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
IUPAC Name N-(2-aminoethyl)-N-methylacetamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c1-5(8)7(2)4-3-6;/h3-4,6H2,1-2H3;1H
Standard InChI Key RLJRXDUOIACUHU-UHFFFAOYSA-N
SMILES CC(=O)N(C)CCN.Cl
Canonical SMILES CC(=O)N(C)CCN.Cl

Introduction

Chemical Identity and Structural Characterization

N-(2-Aminoethyl)-N-methylacetamide hydrochloride (CAS 49755-94-4) is systematically named as N-methyl-2-aminoacetamide hydrochloride. Its molecular formula is C₃H₉ClN₂O, with a molar mass of 140.57 g/mol . The compound’s structure consists of an acetamide core (N-methyl) linked to a 2-aminoethyl group, protonated as a hydrochloride salt (Fig. 1).

Structural Confirmation via Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.95 (s, 3H, N–CH₃), δ 3.60 (m, 2H, CH₂–NH₂), δ 5.15 (s, 2H, NH₂) .

  • Infrared (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) further validate the functional groups .

Synthetic Routes and Optimization

The synthesis of N-(2-Aminoethyl)-N-methylacetamide hydrochloride involves a three-step process: amino protection, aminolysis, and deprotection-salification. A patented method (CN102351733A) achieves high yields (78–84%) and purity (>99%) using glycine methyl ester hydrochloride as the starting material .

Amino Protection

Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) under alkaline conditions (e.g., Na₂CO₃ or N-methylmorpholine). This yields Boc-glycine methyl ester with 95–96% purity .

Reaction Conditions:

  • Molar ratio (glycine methyl ester : Boc₂O : base) = 1.0 : 1.0–2.0 : 1.0–4.0

  • Temperature: 0–30°C

  • Solvent ratio: 1 g glycine methyl ester per 5–15 mL solvent .

Aminolysis

Boc-glycine methyl ester undergoes aminolysis with dimethylamine under pressure (0.1–1.0 MPa) in ether solvents (e.g., MTBE). This step forms N,N-dimethyl-Boc-glycinamide with >91% yield .

Key Parameters:

  • Molar ratio (Boc-glycine methyl ester : dimethylamine) = 1.0 : 10.0–25.0

  • Temperature: 30–60°C

Deprotection and Salification

Acidic cleavage of the Boc group (e.g., HCl in dioxane or ethyl acetate) produces the final hydrochloride salt. Cooling and crystallization yield the product with >99% purity .

Example Yield:

  • 3 kg N,N-dimethyl-Boc-glycinamide → 1.9 kg product (92.4% yield) .

Comparative Synthesis Data

ParameterExample 1Example 2Example 3
Starting Material (kg)10125
Solvent UsedDCMMTBETHF
Yield (%)92.495.590.5
Purity (%)99.698.999.0
Hazard CodeDescription
H302Harmful if swallowed (Acute Tox. 4)
H315Causes skin irritation (Skin Irrit. 2)
H319Causes serious eye irritation (Eye Irrit. 2A)
H335May cause respiratory irritation (STOT SE 3)

Precautionary Measures:

  • Use personal protective equipment (gloves, goggles).

  • Avoid inhalation and contact with skin .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N-(2-Aminoethyl)-N-methylacetamide hydrochloride serves as a key intermediate in synthesizing bioactive molecules. Its aminoethyl group facilitates conjugation with carboxylic acids or ketones, enabling the production of peptidomimetics and enzyme inhibitors .

Industrial and Environmental Considerations

Scalability and Cost Efficiency

The patented synthesis route minimizes waste generation, with no reported "three wastes" (gas, liquid, solid) . Solvent recovery systems (e.g., DCM distillation) enhance sustainability.

Regulatory Compliance

Compliance with REACH and FDA guidelines is achievable due to high purity (>99%) and well-documented safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator